GJ071 oxalate

nonsense mutation read-through ataxia telangiectasia

GJ071 oxalate is a structurally novel readthrough compound (RTC) that restores full-length protein expression by inducing translational readthrough of premature termination codons. Unlike aminoglycosides or other RTCs (PTC124, RTC13), GJ071 demonstrates activity across TGA, TAG, and TAA stop codons with low cytotoxicity (<300 µM), enabling dose-response studies without confounding cell-death artifacts. Supplied as an oxalate salt (C20H29N3O7S; MW 455.53) at ≥98% purity with DMSO solubility >125 mg/mL, it meets HTS platform requirements and ensures lot-to-lot consistency.

Molecular Formula C20H29N3O7S
Molecular Weight 455.5 g/mol
Cat. No. B1671565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGJ071 oxalate
SynonymsGJ-071;  GJ071;  GJ 071;  GJ071 oxalate; 
Molecular FormulaC20H29N3O7S
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESCCOCCCNC(=S)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3.C(=O)(C(=O)O)O
InChIInChI=1S/C18H27N3O3S.C2H2O4/c1-2-22-11-3-6-19-18(25)21-9-7-20(8-10-21)13-15-4-5-16-17(12-15)24-14-23-16;3-1(4)2(5)6/h4-5,12H,2-3,6-11,13-14H2,1H3,(H,19,25);(H,3,4)(H,5,6)
InChIKeyPDZXWGHVQFKHFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GJ071 Oxalate: A Non‑Aminoglycoside Read‑Through Compound for Nonsense Mutation Models


GJ071 oxalate is a small‑molecule read‑through compound (RTC) that induces translational read‑through of premature termination codons (PTCs), thereby restoring full‑length protein expression in cells harboring nonsense mutations [1]. Identified from a high‑throughput screen of ~36,000 compounds, GJ071 belongs to a novel chemical series structurally distinct from previously reported RTCs such as PTC124 and RTC13 [1]. The compound is supplied as an oxalate salt (C20H29N3O7S; MW 455.53) with commercial purity exceeding 99% .

Why Generic Read‑Through Compounds Cannot Substitute for GJ071 Oxalate in ATM‑Deficient Models


Read‑through compounds are not interchangeable due to marked differences in stop‑codon selectivity, cellular tolerability, and structural class. Aminoglycosides (e.g., gentamicin, G418) exhibit codon‑dependent read‑through with limited activity on TAA stop codons and notable cytotoxicity, while non‑aminoglycosides such as PTC124 and RTC13 display variable potency and tolerability across cell types [1]. GJ071 oxalate offers a distinct chemical scaffold and has been directly benchmarked against these comparators in A‑T patient‑derived cells, demonstrating a profile that cannot be assumed for other RTCs [1].

Quantitative Evidence for GJ071 Oxalate Differentiation Versus RTC13, PTC124, and GJ072


Broad Stop‑Codon Activity: GJ071 Oxalate Restores ATM Kinase in TGA, TAG, and TAA Mutations

GJ071 oxalate induces ATM kinase activity in A‑T lymphoblastoid cells carrying homozygous TGA (AT153LA) or TAG (AT229LA) stop codons, as measured by FACS detection of ATMpSer1981 autophosphorylation and SMC1pSer966 transphosphorylation. Critically, GJ071 also restores ATMpSer1981 foci formation in cells with a homozygous TAA stop codon (AT187LA), a codon previously reported as refractory to many read‑through agents [1].

nonsense mutation read-through ataxia telangiectasia

Cellular Tolerability: GJ071 Oxalate Lacks Cytotoxicity Up to 300 µM in A‑T Cells

In contrast to RTC13 and RTC14, which exhibit measurable cytotoxicity in A‑T cells, GJ071 oxalate shows no obvious cytotoxicity at concentrations up to 300 µmol/L. The parent study notes that GJ071 and some GJ072 analogs "did not show obvious cytotoxicity in A‑T cells at concentration as high as 300 µmol/l (data not shown)", and were "more tolerable than RTC13 and RTC14 to A‑T cells" [1].

cytotoxicity drug safety read-through compound

Structural Distinctiveness: GJ071 Oxalate Scaffold Differs Fundamentally from PTC124 and RTC13

GJ071 oxalate possesses a chemical structure unrelated to any previously reported read‑through compound. The authors note that "GJ071 and RTC14 have very different structures" from the three‑ring frameworks of PTC124, RTC13, and GJ072 [1]. This structural divergence is critical because SAR studies of GJ071 analogs failed to yield active derivatives (six analogs tested, none showed significant read‑through), whereas GJ072 analogs produced eight active compounds [1].

chemical scaffold structure-activity relationship drug discovery

Solubility and Purity: DMSO Solubility ≥125 mg/mL and >99% Purity Ensure Reproducible Assay Performance

GJ071 oxalate is supplied as a white to off‑white solid with HPLC purity ≥99.74%. The compound is soluble in DMSO at 125 mg/mL (274.41 mM), enabling the preparation of highly concentrated stock solutions for cell‑based assays without precipitation . This level of solubility and purity exceeds that of many custom‑synthesized RTC analogs, which often require sonication and may contain impurities that confound dose‑response interpretation.

solubility purity quality control

Optimal Use Cases for GJ071 Oxalate Based on Validated Read‑Through Activity and Tolerability


In Vitro Functional Rescue of ATM Kinase in A‑T Patient‑Derived Cells

GJ071 oxalate is ideally suited for studies requiring restoration of ATM kinase activity in lymphoblastoid or fibroblast lines from A‑T patients harboring TGA, TAG, or TAA nonsense mutations. The compound's activity across all three stop codons allows direct comparison of read‑through efficiency in isogenic or patient‑matched cells [1].

Benchmarking New Read‑Through Compounds in Head‑to‑Head Efficacy and Toxicity Assays

Because GJ071 oxalate has been quantitatively compared to RTC13 and PTC124 in the same A‑T cellular models, it serves as a well‑characterized reference standard for evaluating novel RTC candidates. Its low cytotoxicity up to 300 µM provides a wide window for dose‑response studies without confounding cell‑death artifacts [1].

Mechanistic Studies of Stop‑Codon Read‑Through and Ribosomal Function

The distinct chemical scaffold of GJ071 oxalate—unrelated to aminoglycosides, PTC124, or RTC13—makes it a valuable tool for probing the structural determinants of ribosomal read‑through. Comparative SAR analyses with GJ072 analogs highlight divergent activity profiles that can inform structure‑based design of next‑generation RTCs [1].

Quality‑Controlled High‑Throughput Screening and Dose‑Response Profiling

With commercial availability at >99% purity and DMSO solubility exceeding 125 mg/mL, GJ071 oxalate meets the stringent quality requirements of automated HTS platforms. Reliable solubility and lot‑to‑lot consistency reduce the need for extensive pre‑screen solubility optimization and minimize false‑negative rates due to compound precipitation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for GJ071 oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.